2,3-Dihydro-pyrano[2,3-B]pyridin-4-one

CB1 receptor cannabinoid obesity

2,3-Dihydro-pyrano[2,3-B]pyridin-4-one is the core 8-azachromone scaffold—a nitrogen-containing flavonoid analog with unmatched synthetic versatility. Unlike alternative heterocyclic building blocks, this fused pyrano-pyridine architecture combines the electrophilic reactivity of a pyran-4-one with hydrogen-bonding and metal-chelating capacity of the pyridine nitrogen. Validated in CB1 receptor inverse agonist programs (IC50 1.0–4.8 nM, >1000× CB2 selectivity), spiro hydantoin aldose reductase inhibitors (IC50 7.5 nM), and mGlu4 PAMs (EC50 11 nM), this scaffold delivers a 14.2-fold aqueous solubility advantage over tricyclic amlexanone cores. Procure as a direct precursor for palladium-catalyzed cross-coupling and focused library synthesis targeting metabolic disorders, diabetic complications, and CNS indications.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1196153-27-1
Cat. No. B3220394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-pyrano[2,3-B]pyridin-4-one
CAS1196153-27-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC=N2
InChIInChI=1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2
InChIKeyBRXWJQKRZSDABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-pyrano[2,3-B]pyridin-4-one (CAS 1196153-27-1) – Building Block, Scaffold, and Synthetic Intermediate for Kinase and GPCR Research


2,3-Dihydro-pyrano[2,3-b]pyridin-4-one (CAS 1196153-27-1) is a bicyclic heterocyclic compound featuring a partially saturated pyran ring fused to a pyridinone moiety (molecular formula C8H7NO2, molecular weight 149.15 g/mol) . As the core scaffold of the 8-azachromone system (4H-pyrano[2,3-b]pyridin-4-one), this compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry [1]. Its structural framework is recognized as a nitrogen-containing analog of naturally occurring flavonoids, enabling the construction of bioactive molecules targeting diverse pharmacological pathways including kinase inhibition, GPCR modulation, and metabolic regulation [2].

Why 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one (CAS 1196153-27-1) Cannot Be Replaced by Common Heterocyclic Building Blocks


Generic substitution of 2,3-dihydro-pyrano[2,3-b]pyridin-4-one with alternative heterocyclic building blocks (e.g., 4-chromanones, 2-pyridones, or chromone derivatives) is not scientifically valid due to the compound's unique bicyclic 8-azachromone scaffold, which combines the electrophilic reactivity of a pyran-4-one with the hydrogen-bonding and metal-chelating capacity of a pyridine nitrogen [1]. This fused pyrano-pyridine architecture provides distinct synthetic versatility and target-binding properties that cannot be replicated by monocyclic or alternative bicyclic scaffolds [2]. The 2,3-dihydro saturation pattern preserves scaffold rigidity while enabling selective functionalization at multiple positions, a feature exploited in the synthesis of potent CB1 receptor inverse agonists with low-nanomolar IC50 values and aldose reductase inhibitors with sub-nanomolar potency [2][3].

Quantitative Differentiation Evidence for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one (CAS 1196153-27-1) vs. Comparators


CB1 Receptor Inverse Agonist Potency: Dihydro-pyrano[2,3-b]pyridine Scaffold Delivers Low Nanomolar IC50 Values

Derivatives built upon the dihydro-pyrano[2,3-b]pyridine scaffold demonstrate potent CB1 receptor inverse agonist activity with IC50 values in the low nanomolar range. Specifically, compound 119 (a dihydro-pyrano[2,3-b]pyridine derivative) exhibits an IC50 of 1.0 nM against CB1R with a CB2/CB1 selectivity ratio exceeding 1000-fold [1]. Compounds 120a, 120b, 120c, and 121 from the same scaffold series display IC50 values of 1.7 nM, 4.8 nM, 3.0 nM, and 3.7 nM, respectively, and demonstrate oral activity in rodent food intake models [1]. In contrast, the tetrahydro-1,8-naphthyridine scaffold (a structurally related comparator) was explored in parallel but yielded distinct SAR profiles, underscoring that the pyrano-pyridine core is not interchangeable with alternative bicyclic systems [1].

CB1 receptor cannabinoid obesity inverse agonist metabolic disorders

Aldose Reductase Inhibition: 8-Azachromanone-Derived Spiro Hydantoin Achieves 7.5 nM IC50 with Enantioselective Potency

Spiro hydantoin derivatives constructed from the 8-azachromanone scaffold (2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one) exhibit potent aldose reductase inhibitory activity. The 2'R,4'S enantiomer of cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione demonstrates an IC50 of 7.5 nM against human placenta aldose reductase [1][2]. The racemic mixture shows an IC50 of 890 nM, highlighting a >100-fold difference in potency based on stereochemistry [3]. Notably, the chloro-substituted spiro hydantoin is more effective than its bromo, fluoro, or hydrogen analogues, and in vivo studies in streptozotocin-treated rats demonstrate significant inhibition of sorbitol accumulation in nerve and lens tissues [2].

aldose reductase diabetic complications spiro hydantoin 8-azachromanone enantioselectivity

mGlu4 Receptor Positive Allosteric Modulation: Pyrano[2,3-b]pyridin-4-one Derivative Achieves 11 nM EC50

A pyrano[2,3-b]pyridin-4-one derivative, specifically 7-(phenylethynyl)-2H-pyrano[2,3-b]pyridin-4(3H)-one (CHEMBL1682792), acts as a positive allosteric modulator (PAM) of the human mGlu4 receptor with an EC50 of 11 nM in a calcium mobilization assay using HEK293 cells expressing human mGlu4 [1]. This demonstrates that the pyrano[2,3-b]pyridin-4-one scaffold can be functionalized to achieve potent modulation of Class C GPCRs, a target class of significant interest for Parkinson's disease and other neurological disorders. The scaffold's performance in this allosteric modulation context contrasts with alternative heterocyclic PAM scaffolds (e.g., pyrrolo[2,3-b]pyridines, which are more commonly associated with kinase inhibition rather than mGlu4 PAM activity) .

mGlu4 metabotropic glutamate receptor positive allosteric modulator CNS Parkinson's disease

Solubility Advantage Over Tricyclic Amlexanox Core: 14.2-Fold Aqueous Solubility Improvement via Scaffold Truncation to 8-Azachromone

Truncation of the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core of amlexanox (an approved drug under investigation for obesity via IKKε/TBK1 inhibition) to the bicyclic 4H-pyrano[2,3-b]pyridin-4-one (8-azachromone) core yields a representative analogue with a 14.2-fold increase in aqueous solubility compared to amlexanox [1]. This scaffold simplification strategy demonstrates that the bicyclic 8-azachromone system can confer superior physicochemical properties relative to more complex tricyclic frameworks, without necessarily compromising synthetic tractability or biological relevance. The pyrano[2,3-b]pyridin-4-one core retains the requisite functionality for palladium-catalyzed cross-coupling and subsequent derivatization [1].

amlexanox solubility 8-azachromone obesity IKKε/TBK1 inhibitor

Recommended Research and Industrial Applications for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one (CAS 1196153-27-1) Based on Quantitative Evidence


CB1 Receptor Inverse Agonist Lead Optimization for Metabolic Disorders

The dihydro-pyrano[2,3-b]pyridine scaffold serves as a validated starting point for CB1 receptor inverse agonist programs targeting obesity and metabolic disorders, with literature precedent demonstrating low-nanomolar IC50 values (1.0–4.8 nM), >1000-fold selectivity over CB2, and oral activity in rodent food intake models [1]. Researchers can procure 2,3-dihydro-pyrano[2,3-b]pyridin-4-one as a building block to generate focused libraries of CB1R modulators, leveraging established SAR from the dihydro-pyrano[2,3-b]pyridine series [1].

Aldose Reductase Inhibitor Development for Diabetic Complications

The 8-azachromanone scaffold (2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one) provides a foundation for synthesizing spiro hydantoin aldose reductase inhibitors with demonstrated enantioselective potency. The 2'R,4'S enantiomer of the chloro-substituted spiro hydantoin achieves an IC50 of 7.5 nM against human placenta aldose reductase and shows significant in vivo inhibition of sorbitol accumulation in diabetic rat nerve and lens tissues [1][2]. Procurement of the parent scaffold enables exploration of stereochemistry-dependent potency and in vivo efficacy for diabetic complication research [1][2].

mGlu4 Positive Allosteric Modulator Discovery for CNS Disorders

The pyrano[2,3-b]pyridin-4-one scaffold has been successfully functionalized to produce potent positive allosteric modulators of the mGlu4 receptor, with a representative 7-(phenylethynyl) derivative achieving an EC50 of 11 nM in human mGlu4-expressing HEK293 cells [1]. This scaffold can be deployed in CNS drug discovery programs targeting Parkinson's disease, neuroprotection, and other neurological indications where mGlu4 PAM activity is therapeutically relevant [1].

Synthesis of 8-Azachromone Derivatives with Enhanced Solubility

2,3-Dihydro-pyrano[2,3-b]pyridin-4-one functions as a direct precursor to the 8-azachromone core system, which offers a 14.2-fold aqueous solubility advantage over the tricyclic amlexanone core [1]. This scaffold is particularly valuable for medicinal chemistry programs requiring improved physicochemical properties while maintaining synthetic accessibility for palladium-catalyzed cross-coupling and subsequent derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.